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Compound of Interest

Compound Name: Arundoin

Cat. No.: B1252076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Arundoin, a triterpenoid natural product, has garnered interest within the scientific community.

A comprehensive understanding of its molecular structure is paramount for any further research

and development. This technical guide provides a consolidated repository of the available

spectroscopic data for Arundoin, covering Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. While complete experimental datasets are

not consistently available in public domains, this document compiles the accessible information

and outlines the standardized experimental protocols for the acquisition of such data. This

guide is intended to serve as a foundational resource for researchers engaged in the study of

Arundoin and similar natural products.

Molecular Structure and Properties
IUPAC Name: (3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-

hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-

tetradecahydrocyclopenta[a]chrysene

Molecular Formula: C₃₁H₅₂O[1][2][3]

Molecular Weight: 440.7 g/mol [2]
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Exact Mass: 440.401816 g/mol [1][3]

CAS Number: 4555-56-0

Spectroscopic Data
A thorough literature and database search reveals that while the existence of spectroscopic

data for Arundoin is documented, the complete raw data or detailed peak lists are not readily

available in publicly accessible formats. The following tables summarize the available

information and provide a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹³C NMR Data

The ¹³C NMR spectrum of Arundoin has been reported in the literature.[1][4] The data was

recorded in deuterochloroform (CDCl₃).[1][3] The definitive source for the chemical shifts is

cited as J.W. Blunt & M.H.G. Munro, Organic Magnetic Resonance, 13, 26 (1980).[1][4]

Carbon Atom Chemical Shift (δ) ppm

Data not publicly available Data not publicly available

... ...

2.1.2. ¹H NMR Data

Detailed experimental ¹H NMR data for Arundoin, including chemical shifts (δ), coupling

constants (J), and multiplicities, are not currently available in the public domain. A

representative table for the presentation of such data is provided below.

Proton
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

Data not publicly

available

... ... ... ... ...
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Mass Spectrometry (MS)
The molecular formula of Arundoin (C₃₁H₅₂O) corresponds to a monoisotopic mass of

440.401816 Da.[1][3] A detailed experimental mass spectrum, including the relative

abundances of fragment ions, is not publicly available.

m/z Relative Abundance (%) Proposed Fragment

440.4 Data not publicly available [M]⁺

Data not publicly available Data not publicly available Data not publicly available

... ... ...

Infrared (IR) Spectroscopy
An infrared spectrum of Arundoin (vapor phase) is noted in spectral databases.[2][3] However,

a detailed list of absorption bands and their corresponding functional group assignments is not

provided in the available search results.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

Data not publicly available Data not publicly available Data not publicly available

... ... ...

Experimental Protocols
The following sections detail standardized methodologies for obtaining the spectroscopic data

for a natural product like Arundoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Sample Purity: Ensure the Arundoin sample is of high purity, as impurities can complicate

spectral interpretation.
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Solvent Selection: Dissolve approximately 5-10 mg of the purified sample in a suitable

deuterated solvent (e.g., CDCl₃, as referenced for the ¹³C NMR data).[1][3] The choice of

solvent is critical to avoid overlapping signals with the analyte.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), to the NMR tube to calibrate the chemical shift scale to 0 ppm.

3.1.2. Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for

improved resolution and sensitivity.

¹H NMR:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required compared to ¹H NMR.

2D NMR (Optional but Recommended):

Perform experiments such as COSY (Correlation Spectroscopy) to identify proton-proton

couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly

bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish

long-range correlations between protons and carbons, which is crucial for assigning

quaternary carbons and connecting different spin systems.
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Mass Spectrometry (MS)
3.2.1. Sample Preparation

Dissolve a small amount of the purified Arundoin in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

The concentration should be optimized for the specific ionization technique and instrument

being used, typically in the range of µg/mL to ng/mL.

3.2.2. Data Acquisition

Ionization Technique: Electrospray ionization (ESI) is a common soft ionization method

suitable for natural products like Arundoin.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is

recommended to obtain an accurate mass measurement of the molecular ion, which allows

for the determination of the molecular formula.

Fragmentation Analysis (MS/MS):

Select the molecular ion ([M+H]⁺ or [M]⁺˙) for fragmentation.

Collision-Induced Dissociation (CID) is a common method to induce fragmentation,

providing valuable structural information based on the resulting fragment ions.

Infrared (IR) Spectroscopy
3.3.1. Sample Preparation

KBr Pellet:

Grind a small amount (1-2 mg) of the solid Arundoin sample with anhydrous potassium

bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Thin Film:
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Dissolve the sample in a volatile solvent.

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the sample.

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.

This method requires minimal sample preparation.

3.3.2. Data Acquisition

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Measurement:

Acquire a background spectrum of the empty sample compartment or the pure KBr

pellet/salt plate.

Acquire the spectrum of the sample.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis of Arundoin
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic

analysis and structure elucidation of a natural product such as Arundoin.
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Caption: Generalized workflow for the spectroscopic analysis of Arundoin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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